molecular formula C23H28N2O4 B10975575 1,4-Diazepane-1,4-diylbis[(2-ethoxyphenyl)methanone]

1,4-Diazepane-1,4-diylbis[(2-ethoxyphenyl)methanone]

Cat. No.: B10975575
M. Wt: 396.5 g/mol
InChI Key: TWYZWYIVHCZQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ETHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes an ethoxybenzoyl group and a diazepane ring. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ETHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE typically involves the reaction of 2-ethoxybenzoyl chloride with 1,4-diazepane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-ETHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxybenzoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-ETHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE is used as an intermediate in the synthesis of more complex molecules

Biology

The compound has potential applications in biological research due to its ability to interact with biological macromolecules. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, 4-(2-ETHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(2-ETHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxybenzoyl)-1-piperazinylmethanone
  • 4-(2-ethoxybenzoyl)-2,5-dimethylpiperazin-1-ylmethanone

Uniqueness

Compared to similar compounds, 4-(2-ETHOXYBENZOYL)-1,4-DIAZEPAN-1-YLMETHANONE stands out due to its unique diazepane ring structure, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H28N2O4

Molecular Weight

396.5 g/mol

IUPAC Name

[4-(2-ethoxybenzoyl)-1,4-diazepan-1-yl]-(2-ethoxyphenyl)methanone

InChI

InChI=1S/C23H28N2O4/c1-3-28-20-12-7-5-10-18(20)22(26)24-14-9-15-25(17-16-24)23(27)19-11-6-8-13-21(19)29-4-2/h5-8,10-13H,3-4,9,14-17H2,1-2H3

InChI Key

TWYZWYIVHCZQAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3OCC

Origin of Product

United States

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